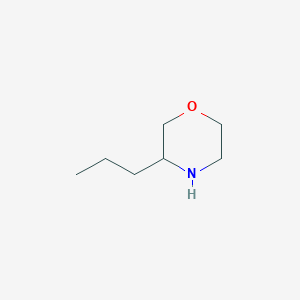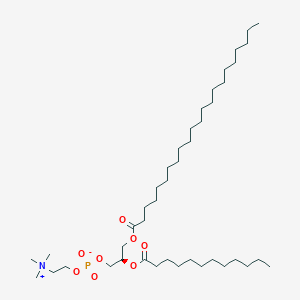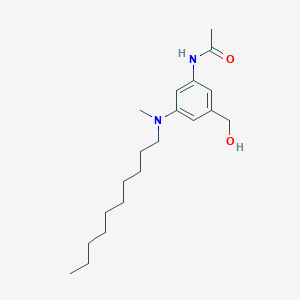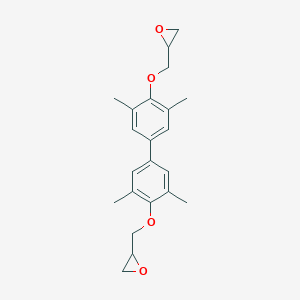
4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl
Vue d'ensemble
Description
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl is a chemical compound known for its unique structure and properties. It is a type of epoxy compound, characterized by the presence of two epoxy groups attached to a biphenyl core. This compound is widely used in various industrial applications, particularly in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials.
Mécanisme D'action
Target of Action
It is known to be a non-symmetrical epoxy compound .
Mode of Action
The compound, being an epoxy, is likely to interact with its targets through a process of crosslinking . This involves the formation of covalent bonds between the epoxy groups of the compound and the functional groups of its target molecules .
Biochemical Pathways
Given its epoxy nature, it may be involved in reactions that lead to the formation of complex structures, such as carbon nanotubes .
Result of Action
The compound has been shown to catalyze the formation of amines from aniline and ammonia at room temperature . This suggests that it may have a role in facilitating certain chemical reactions.
Méthodes De Préparation
The synthesis of 4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl typically involves the reaction of 4,4’-dihydroxy-3,3’,5,5’-tetramethylbiphenyl with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the epoxy groups. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials to the desired product.
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl undergoes various chemical reactions, primarily due to the reactivity of its epoxy groups. Some common reactions include:
Epoxy Ring Opening: The epoxy groups can undergo ring-opening reactions with nucleophiles, such as amines, alcohols, and thiols. These reactions typically occur under mild conditions and result in the formation of hydroxyl or ether groups.
Polymerization: The compound can participate in polymerization reactions to form cross-linked polymer networks. This is particularly important in the production of epoxy resins, where the compound reacts with curing agents, such as polyamines or anhydrides, to form durable and thermosetting materials.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation products or reduced derivatives.
Applications De Recherche Scientifique
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl has numerous applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Biology and Medicine: The compound’s ability to form stable and biocompatible polymers makes it useful in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Industry: It is a key component in the production of high-performance epoxy resins, which are used in coatings, adhesives, and composite materials. These resins offer excellent mechanical properties, chemical resistance, and thermal stability.
Comparaison Avec Des Composés Similaires
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl can be compared with other similar epoxy compounds, such as:
4,4’-Bis(2,3-epoxypropoxy)biphenyl: This compound lacks the tetramethyl substitution on the biphenyl core, which can affect its reactivity and properties.
Bisphenol A diglycidyl ether: A widely used epoxy compound in the production of epoxy resins. It has a different structure and may offer different mechanical and thermal properties compared to 4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl.
The uniqueness of 4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl lies in its specific structure, which imparts distinct properties and reactivity, making it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
2-[[4-[3,5-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]-2,6-dimethylphenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-13-5-17(6-14(2)21(13)25-11-19-9-23-19)18-7-15(3)22(16(4)8-18)26-12-20-10-24-20/h5-8,19-20H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSLYNJTMYIRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CO2)C)C3=CC(=C(C(=C3)C)OCC4CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888669 | |
| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85954-11-6, 89118-70-7 | |
| Record name | 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85954-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YX 4000H | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89118-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylbiphenyl diglycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085954116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-((3,3',5,5'-tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-((3,3',5,5'-TETRAMETHYL-(1,1'-BIPHENYL)-4,4'-DIYL)-BIS(OXYMETHYLENE))-BIS-OXIRANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of incorporating TMBPDE on the thermal properties of UFUR coatings?
A1: The study demonstrated that incorporating TMBPDE into UFUR coatings led to a significant increase in glass transition temperature (Tg) []. This enhancement in Tg suggests improved thermal stability and higher temperature applications for the modified coatings. Additionally, thermogravimetric analysis revealed a rise in the thermodecomposition temperature with increasing TMBPDE concentrations, further supporting its role in enhancing the thermal resistance of the composite material [].
Q2: How does TMBPDE affect the mechanical properties of UFUR coatings?
A2: The research indicated that the addition of TMBPDE improved the toughness of the UFUR coatings. This improvement was observed through impact tests and confirmed by the morphological analysis of fracture surfaces using Scanning Electron Microscopy (SEM) []. The SEM images revealed changes in the fracture patterns, suggesting enhanced toughness and a shift from brittle to more ductile behavior in the modified coatings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B33701.png)

![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
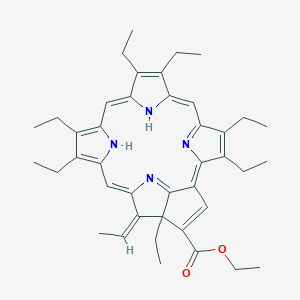
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)

![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)



